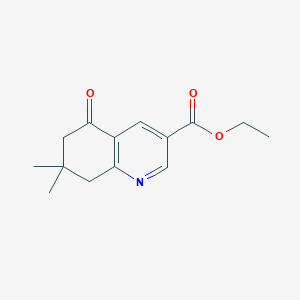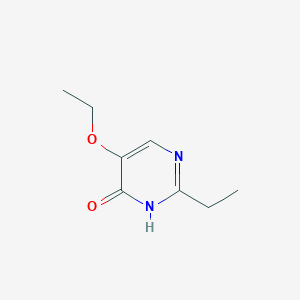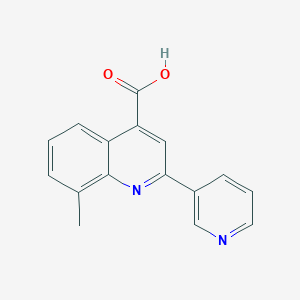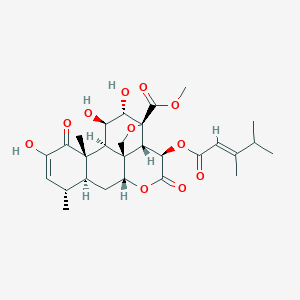
Acetyl 4-aminosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl 4-aminosalicylic acid (also known as acetylsalicyl-4-aminobenzoic acid or PAS) is a chemical compound that has been used in scientific research for several decades. It is a derivative of salicylic acid and is known for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of acetyl 4-aminosalicylic acid is not fully understood. It is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are chemicals that cause inflammation. It may also inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Acetyl 4-aminosalicylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of cytokines, which are proteins involved in the immune response. In addition, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of using acetyl 4-aminosalicylic acid in lab experiments is that it is relatively inexpensive and easy to synthesize. It has also been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on acetyl 4-aminosalicylic acid. One area of interest is its potential use in the treatment of IBD and RA. It may also have applications in the treatment of other inflammatory conditions, such as asthma and psoriasis. Another area of interest is its potential use as an antioxidant, due to its ability to reduce the production of ROS. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
Acetyl 4-aminosalicylic acid can be synthesized by reacting 4-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of acetyl 4-aminosalicylic acid and acetic acid. The yield of the reaction can be improved by using a solvent such as chloroform or benzene.
Scientific Research Applications
Acetyl 4-aminosalicylic acid has been used in several scientific research studies. It has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
properties
CAS RN |
102338-89-6 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-acetyloxy-4-aminobenzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,10H2,1H3,(H,12,13) |
InChI Key |
OGBZOXBEULJKHF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)O |
Other CAS RN |
102338-89-6 |
Related CAS |
102338-90-9 (Sodium) |
synonyms |
acetyl 4-aminosalicylic acid acetyl 4-aminosalicylic acid, sodium salt acetyl-p-aminosalicylic acid acetyl-para-aminosalicylic acid AcPAS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)










![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)

